Thiazole-5-carbothioamide
Overview
Description
Thiazole-5-carbothioamide is a compound with the molecular weight of 144.22 . It is a yellow solid and is used in laboratory chemicals .
Synthesis Analysis
Thiazole-5-carbothioamide can be synthesized through various methods. For instance, one method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . Another method involves the reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of Thiazole-5-carbothioamide consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazole-5-carbothioamide can undergo various chemical reactions. For example, it can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .
Physical And Chemical Properties Analysis
Thiazole-5-carbothioamide is a yellow solid with a molecular weight of 144.22 . It should be stored at 0-8°C .
Scientific Research Applications
Antimicrobial Activity
Thiazole-5-carbothioamide derivatives have been investigated for their antimicrobial properties. A study by Borde et al. (2018) focused on synthesizing bis-thiazole derivatives which exhibited mild to moderate antimicrobial activity against various bacteria like Escherichia coli and Staphylococcus aureus (Borde et al., 2018).
Anticancer Properties
Several studies have explored the anticancer potential of Thiazole-5-carbothioamide derivatives. Aljohani et al. (2022) synthesized novel thiadiazole-thiazole hybrids showing promising anticancer activity against liver cancer cell lines (Aljohani et al., 2022). Another study by Al-Hussain (2020) synthesized novel bi-thiazoles with significant anticancer activity against human hepatocellular carcinoma (Al-Hussain, 2020).
Molecular Synthesis and Characterization
Sanad and Mekky (2020) focused on efficient synthesis and characterization of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units. Their study highlights the versatility of Thiazole-5-carbothioamide in synthesizing complex molecular structures (Sanad & Mekky, 2020).
Enzyme Inhibition
Research by Channar et al. (2020) demonstrated the urease inhibition activity of hydrazine clubbed 1,3-thiazoles synthesized from hydrazine-1-carbothioamides. This indicates potential applications in addressing urease-related disorders (Channar et al., 2020).
Anti-Cancer Drug Synthesis
Gomha et al. (2017) synthesized novel thiazole derivatives as potential cytotoxic agents, highlighting the role of Thiazole-5-carbothioamide in developing anti-cancer drugs (Gomha et al., 2017).
Antioxidant Properties
Fadda et al. (2019) utilized Thiazole-5-carbothioamide derivatives as antioxidant additives for lubricating oil, indicating its potential in industrial applications (Fadda et al., 2019).
Antimicrobial and Anticancer Evaluations
Shaaban et al. (2020) focused on synthesizing thiazoles incorporated with the phenylsulfonyl group, demonstrating both antimicrobial and anticancer activities (Shaaban et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,3-thiazole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSVQVYQHMPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712409 | |
Record name | 1,3-Thiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-5-carbothioamide | |
CAS RN |
409110-07-2 | |
Record name | 1,3-Thiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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